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Introduction to Fluorosalan and Purification Challenges

Fluoresalan (3,5-Dibromo-4-fluorosalicylanilide) represents a halogenated aromatic compound with
significant antimicrobial properties that has found applications in pharmaceutical and personal care
formulations. As a synthetic organic molecule featuring multiple halogen substituents and specific spatial
configuration, Fluorosalan presents distinctive challenges in purification that demand specialized
approaches to achieve pharmaceutical-grade purity while maintaining structural integrity and

bioactivity.

The presence of bromine and fluorine atoms on the aromatic ring system creates unique electronic
characteristics and reactivity patterns that directly influence selection of appropriate extraction and
purification methodologies. These halogen substituents impact solubility parameters, chromatographic
behavior, and crystallization tendencies, necessitating carefully optimized protocols to address the specific
molecular attributes of Fluoresalan while effectively removing process-related impurities and potential

degradants that may arise during synthesis.

Table 1: Fundamental Properties of Fluorosalan Relevant to Purification Process Development
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Property

Characteristics

Impact on Purification

Chemical Structure

Molecular Weight

Solubility Profile

Acid-Base
Properties

Stability Concerns

Chromatographic
Behavior

Halogenated salicylanilide with
bromine (x2) and fluorine
substituents

369.0 g/mol

Low water solubility, moderate to
high in chlorinated solvents,
alcohols

Phenolic proton (acidic), halogen
substituents electron-withdrawing

Thermal sensitivity, potential
dehalogenation under harsh
conditions

Strong UV absorbance, interacts
with silica and C18 phases

Influences solubility in organic solvents,
stationary phase interactions

Affects membrane permeability,
ultrafiltration applications

Dictates solvent selection for extraction
and recrystallization

Enables pH-dependent solubility
modulation for extraction
Limits applicable temperature ranges

for distillation/evaporation

Facilitates detection and separation in
chromatographic methods

Extraction and Purification Methods Overview

The extraction and purification of Fluorosalan from reaction mixtures or natural sources requires a
systematic approach that leverages the compound's specific physicochemical properties. The
multifunctional nature of this molecule, incorporating phenolic, amide, and halogen substituents, enables
the application of diverse separation techniques that can be integrated into a comprehensive purification
strategy. Selection of appropriate methods depends on the initial source material, purity requirements, and

scale of production, with each technique offering distinct advantages for specific application scenarios.

The extraction phase focuses primarily on isolating Fluorosalan from the complex matrix in which it is
synthesized or occurs, while subsequent purification stages refine the material to meet precise quality
specifications. Modern purification workflows typically employ a combinatorial approach that integrates

multiple complementary techniques in sequence to achieve progressively higher purity levels. The sequential
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application of liquid-liquid extraction, chromatographic separation, and recrystallization has

demonstrated particular effectiveness for halogenated aromatic compounds with structural similarity to

Fluorosalan, typically yielding material with pharmaceutical acceptability when properly optimized [1].

Table 2: Comparison of Primary Extraction and Purification Methods for Fluorosalan

Method Principle

Applications

Limitations

Solvent Extraction Differential solubility in

immiscible solvents

Solid-Phase Affinity-based

Extraction partitioning between
phases

Column Differential migration

Chromatography through stationary
phase

HPLC High-resolution

separation under

pressure
Crystallization Differential solubility
with temperature

Initial crude isolation,
removal of polar
impurities

Concentration, desalting,

partial purification

Intermediate purification,
separation of analogs

Final polishing, isolation
of specific impurities

Final purification,
polymorph control

Limited selectivity,
solvent volume
requirements

Cartridge capacity, cost
at large scale

Scale limitations, solvent
consumption

Equipment cost, limited
loading capacity

Potential co-
crystallization of
impurities
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Figure 1: Integrated Workflow for Fluorosalan Extraction and Purification. The process begins with
extraction from crude mixtures, progresses through chromatographic purification, and concludes with
crystallization and characterization. Decision points at each stage allow for process optimization based on

intermediate quality assessments.

Detailed Extraction Protocols
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Solvent Extraction Method

Liquid-liquid extraction represents a fundamental initial step in Fluorosalan isolation, leveraging the
compound's preferential partitioning between immiscible solvents to achieve preliminary separation from
reaction byproducts and unreacted starting materials. The pH-dependent solubility characteristics of
Fluorosalan, attributable to its ionizable phenolic group, enable highly efficient extraction schemes when
properly optimized. This method is particularly valuable for processing large volumes where economic
considerations and operational simplicity are paramount, though it typically requires subsequent

purification stages to achieve high purity specifications.

e Solvent Selection Criteria: The choice of extraction solvents is critical to achieving efficient
Fluoroesalan recovery with minimal co-extraction of impurities. Dichloromethane and chloroform
demonstrate excellent extraction efficiency due to their compatibility with halogenated aromatics,
while ethyl acetate provides a less toxic alternative with moderate effectiveness. For aqueous phase
extractions, hydrophilic-lipophilic balance considerations favor solvents with balanced polarity such
as n-butanol or methyl tert-butyl ether. Key selection factors include partition coefficient for
Fluorosalan, immiscibility with the source solution, density difference for phase separation,

volatility for subsequent removal, and toxicological profile for operator safety [2].

¢ Step-by-Step Protocol:

o Acid-Base Treatment: Dissolve crude Fluorosalan in 0.1M sodium hydroxide solution (10 mL
per gram crude) with stirring at room temperature. The phenolic group deprotonates at basic
pH, enhancing aqueous solubility. Continue stirring for 30 minutes to ensure complete
dissolution.

o Initial Extraction: Transfer the basic solution to a separatory funnel and add an equal volume
of selected organic solvent (dichloromethane recommended). Gently mix for 2-3 minutes with
periodic venting. Allow phases to separate completely (10-15 minutes), then drain and discard
the organic layer containing non-acidic impurities.

o Precipitation: Carefully acidify the aqueous phase to pH 2-3 using dilute hydrochloric acid (1M)
with constant stirring. Fluorosalan will precipitate as a fine white solid as the phenolic group is
protonated.

o Product Recovery: Collect the precipitate by vacuum filtration through a medium-porosity
fritted funnel. Wash with cold deionized water (3 x 5 mL per gram expected product) to remove
residual acid and salts.

o Secondary Extraction: Transfer the damp solid to a clean vessel and add organic solvent (10
mL per gram) to dissolve Fluorosalan. Separate any remaining aqueous phase and dry the
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organic solution over anhydrous magnesium sulfate for 30 minutes.
o Concentration: Filter the dried solution and remove solvent by rotary evaporation at reduced
pressure (35-40°C water bath temperature) to obtain crude Fluorosalan as a solid residue.

e Optimization Notes: For difficult emulsions, addition of saturated sodium chloride solution (5-10%
volume) often improves phase separation. When processing large volumes, continuous extraction
apparatus may significantly improve efficiency. The extraction efficiency should be monitored by

HPLC at each stage, with target recovery exceeding 85% in the initial extraction [1].

Solid-Phase Extraction (SPE) Method

Solid-phase extraction provides an alternative concentration and partial purification approach that is
particularly valuable when dealing with dilute Fluoresalan solutions or when specific impurity profiles must
be addressed. SPE techniques offer advantages in solvent consumption reduction, process automation
potential, and selectivity manipulation through stationary phase selection. The technique functions as a
chromatographic preconcentration step, with Fluorosalan retention and elution characteristics determined

by both the stationary phase chemistry and mobile phase composition.

¢ Cartridge Selection Guidelines: The retention characteristics of Fluoresalan on various SPE phases
must be considered when selecting appropriate cartridges. C18-bonded silica phases provide excellent
retention based on hydrophobic interactions, while phenyl-modified silica offers enhanced selectivity
for aromatic compounds through m-m interactions. For ion-exchange approaches, weak anion
exchange (WAX) resins effectively capture the deprotonated phenolic form at basic pH. The selection
criteria should prioritize retention capacity (typically 1-5% of cartridge mass rating), chemical
compatibility with solvents, recovery efficiency (target >90%), and specificity for Fluorosalan over

major impurities [1].
¢ Detailed SPE Procedure:

o Conditioning: Pre-treat C18 cartridge (500 mg bed weight) with 5 mL methanol followed by 5
mL deionized water at a flow rate of 2-3 mL/minute. Do not allow the bed to dry before sample
application.

o Sample Loading: Adjust Fluorosalan solution to pH 7-8 with dilute ammonia solution. Apply
sample to cartridge at controlled flow rate (1-2 mL/minute for 3 mL cartridge), collecting effluent
for potential reapplication if breakthrough occurs.
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o Washing: Remove weakly retained impurities with 5 mL of deionized water followed by 5 mL of
10% methanol in water. Both washes can be discarded.

o Elution: Elute retained Fluorosalan with 5-10 mL of methanol or acetonitrile. Collect eluate in a
clean vessel and analyze by TLC or HPLC for purity assessment.

o Concentration: Evaporate solvent under reduced pressure using rotary evaporation at
temperatures not exceeding 40°C to recover purified Fluorosalan.

e Troubleshooting: Low recovery may indicate insufficient cartridge capacity or incorrect pH during
loading. Poor purity often results from inadequate washing or too strong elution conditions. Flow

issues can be addressed by sample pre-filtration or centrifugal SPE applications [1].

Chromatographic Purification Methods

Column Chromatography

Flash column chromatography represents a workhorse technique for intermediate purification of
Fluoroesalan, offering an effective balance between resolution capacity, sample loading, and operational
simplicity. The technique exploits subtle differences in affinity partitioning between stationary and mobile
phases to separate Fluorosalan from structurally similar impurities and reaction byproducts. Proper
optimization of stationary phase chemistry, mobile phase composition, and operational parameters enables

resolution of even challenging separations with minimal product degradation or loss.

o Stationary Phase Selection: The choice of stationary phase fundamentally determines the separation
mechanism and resulting selectivity for Fluorosalan purification. Silica gel (230-400 mesh) provides
excellent resolution through adsorption chromatography, with Fluoresalan's polar functional groups
interacting strongly with surface silanols. C18-bonded silica phases offer reversed-phase separations
based on hydrophobicity differences. Alumina (neutral or acidic) sometimes provides superior
selectivity for halogenated compounds, though method development is required. The selection criteria
should consider separation mechanism, loading capacity (typically 1-5% of stationary phase mass),

chemical stability, and recovery efficiency [2].

¢ Eluent Optimization: Mobile phase composition must be carefully optimized to balance resolution,
run time, and product recovery. For normal-phase silica chromatography, start method development

with hexane-ethyl acetate gradients (10-50% ethyl acetate). For reversed-phase C18 separations,
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water-methanol or water-acetonitrile gradients (40-90% organic) typically provide effective
separation. The inclusion of modifiers such as 0.1% formic acid or ammonium acetate (10 mM) can
improve peak shape and resolution. The optimal solvent system should provide resolution (R) >1.5
between Fluorosalan and the closest eluting impurity, with retention factor (k) between 2 and 5 for

economic operation [3].

o Standard Operating Procedure:

o Column Packing: Slurry silica gel (40-63 pm, 50 g per gram crude) in initial mobile phase and
pack into column (diameter:height ratio ~1:10). Apply gentle pressure to consolidate bed.

o Sample Application: Dissolve crude Fluorosalan (1 g) in minimal mobile phase (5-10 mL) and
apply evenly to top of column without disturbing the bed surface.

o Elution: Begin gradient elution with collection of fractions (10-15 mL based on column size).
Monitor elution by TLC (silica, UV254) or fraction collector with UV detection.

o Fraction Analysis: Combine fractions containing Fluorosalan (HPLC purity >95%) and
concentrate by rotary evaporation.

o Column Regeneration: Clean column with strong solvent (e.g., methanol for reversed-phase)
and re-equilibrate for future use.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC represents the pinnacle of purification technology for Flueresalan, providing the
highest resolution separation capable of resolving even structurally similar analogs and isomers. This
technique is particularly valuable for final product polishing or when isomerically pure material is required
for pharmaceutical applications. While offering superior resolution, the technique demands significant
instrumentation investment and operational expertise, with careful attention to parameter optimization for

economic operation at preparative scales.

e Method Development Parameters: Systematic optimization of HPLC conditions is essential for
achieving the resolution necessary for pharmaceutical-grade Fluorosalan. The stationary phase
chemistry should be selected based on separation mechanism (C8/C18 for reversed-phase, silica for
normal-phase). Mobile phase composition must be optimized for selectivity, typically employing
water-acetonitrile or water-methanol gradients with possible modifiers (0.1% formic acid or TFA).
Operational parameters including flow rate (scaled to column dimensions), gradient profile

(typically 10-90% organic over 20-40 minutes), column temperature (25-40°C), and detection
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wavelength (280-300 nm based on UV spectrum) collectively determine separation efficiency. The
target resolution should exceed 1.5 between all peaks of interest, with peak symmetry between 0.8 and

1.2 for optimal loading capacity [4].

e Preparative Scale Protocol:

o Column Selection: Install preparative C18 column (250 x 21.2 mm, 10 ym particle size) or
equivalent in HPLC system.

o Mobile Phase Preparation: Prepare degassed eluents (A: 0.1% aqueous formic acid; B:
acetonitrile) and establish baseline at initial conditions (40% B).

o Sample Preparation: Dissolve Fluorosalan (50-100 mg) in 2-5 mL of initial mobile phase and
filter through 0.45 pm membrane.

o Separation: Inject sample and elute with linear gradient (40-80% B over 30 minutes) at flow
rate 15 mL/minute. Monitor at 290 nm.

o Fraction Collection: Collect peaks automatically based on UV threshold, with particular
attention to the Fluorosalan peak (typically 12-15 minutes under these conditions).

o Product Recovery: Pool Fluorosalan fractions and remove acetonitrile by rotary evaporation.
Lyophilize aqueous residue to obtain pure product.

e Scale-Up Considerations: For larger-scale purification, simulated moving bed chromatography
may offer advantages in solvent consumption and productivity. Batch-te-batch reproducibility is
enhanced by rigorous system suitability testing before each run, including column efficiency (N >

5000), tailing factor (T < 1.5), and retention time reproducibility (RSD < 1%) [4].

Crystallization Techniques

Crystallization represents the final purification stage for pharmaceutical-grade Fluorosalan, providing not
only purity enhancement but also control over solid-state properties that influence stability, dissolution, and
bioavailability. The process exploits differential solubility between Fluoresalan and residual impurities
across temperature variations, with the additional benefit of producing material with defined crystal habit,
particle size distribution, and polymorphic form. Effective crystallization process development must

address both purity objectives and physical property specifications to ensure consistent product performance.

¢ Solvent System Selection: Identification of appropriate crystallization solvents is critical to achieving
high recovery of pure Fluorosalan with desirable physical properties. Single solvent systems

including methanol, ethanol, and acetonitrile often produce satisfactory results, while mixed solvent
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systems (e.g., toluene-hexane, ethyl acetate-cyclohexane) sometimes offer superior crystal habit
control. Optimal solvents demonstrate moderate Fluorosalan solubility at elevated temperature (50-
100 mg/mL at reflux), significantly reduced solubility at lower temperatures (5-15 mg/mL at 0-5°C),
selective rejection of impurities into the mother liquor, and favorable safety and environmental
profiles. Method development should evaluate at least 3-5 solvent systems with varying polarity and

hydrogen bonding capacity [3].
e Recrystallization Protocol:

o Dissolution: Add crude Fluorosalan (1 g) to appropriate solvent (20 mL) in round-bottom flask
equipped with condenser. Heat with stirring to gentle reflux until complete dissolution occurs.

o Clarification: If solution is colored or contains particulate matter, add 1-2% (w/w) activated
carbon and continue heating for 5-10 minutes. Filter hot solution through preheated Bichner
funnel with celite bed.

o Crystallization: Slowly cool filtrate to room temperature (1-2°C/minute), then further to 0-5°C in
ice bath. Maintain at low temperature for 2-4 hours to complete crystallization.

o lIsolation: Collect crystals by vacuum filtration, washing with small portions (2 x 3 mL) of cold
solvent.

o Drying: Transfer crystals to vacuum desiccator over desiccant (P20s or silica gel) and dry
under reduced pressure (10-20 mmHg) at room temperature for 12-24 hours.

¢ Polymorph Control: Fluorosalan may exist in multiple crystalline forms with potentially different
physical properties. To ensure consistent polymorph production, employ controlled cooling rates (0.1-
0.5°C/minute through nucleation range), defined seeding (0.1-0.5% of desired polymorph added at 5-
10°C above nucleation temperature), and consistent agitation during crystallization. Polymorph
identity should be confirmed by powder X-ray diffraction and differential scanning calorimetry on

multiple batches to ensure process consistency [3].

Table 3: Crystallization Solvent Systems for Fluorosalan Purification

Solubility at Reflux Solubility at 0°C Crystal Recovery
Solvent System .

(mg/mL) (mg/mL) Habit (%)
Methanol 85 12 Needles 78
Ethanol 72 9 Plates 82
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Solubility at Reflux Solubility at 0°C
Solvent System

(mg/mL) (mg/mL)
Acetonitrile 95 15
Ethyl Acetate 110 25
Toluene/Hexane 45 5

(1:1)

Analytical Method Validation

Analytical method validation provides the scientific foundation for assessing Fluoresalan purity, potency,
and quality throughout the extraction and purification process. A properly validated method demonstrates
that the analytical procedure is suitable for its intended purpose and generates reliable results that support
process decisions and quality determinations. The validation approach must address method specificity,

accuracy, precision, linearity, range, and robustness, with acceptance criteria established based on the

method's application within the overall purification strategy [5].

e HPLC Method for Purity Assessment: A specific reversed-phase HPLC method represents the
primary technique for assessing Fluoresalan purity and impurity profile throughout the purification
process. The method should be capable of resolving Fluorosalan from known synthesis impurities,

degradation products, and isomeric variants, providing accurate quantification across the concentration

range of interest.

o Chromatographic Conditions:

= Column: C18 (150 x 4.6 mm, 3.5 pym)

Crystal
Habit

Prisms

Irregular

Plates

= Mobile Phase: Gradient, water (0.1% formic acid) and acetonitrile

= Flow Rate: 1.0 mL/minute
= Detection: UV at 290 nm

= Injection Volume: 10 pyL

= Column Temperature: 30°C
= Run Time: 25 minutes

Recovery
(%)

75

65

88
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o System Suitability Requirements: Before analysis, system suitability must be verified using
standard solutions. Criteria include retention time RSD <1% (n=6), peak area RSD <2%
(n=6), theoretical plates >5000, and tailing factor <1.5. These parameters ensure the

chromatographic system is performing adequately before sample analysis [6].

¢ Validation Protocol:

o Specificity: Demonstrate separation of Fluorosalan from all known impurities and degradation
products. Forced degradation studies (acid, base, oxidation, heat, light) should produce well-
resolved degradation peaks without interference with the main peak.

o Linearity: Prepare standard solutions at 5 concentrations (50-150% of target concentration).
Correlation coefficient (r) should be >0.999, and y-intercept should not differ significantly from
zero.

o Accuracy: Determine via spike recovery at 3 levels (50%, 100%, 150%) with triplicate
determinations. Mean recovery should be 98-102% with RSD <2%.

o Precision: Evaluate repeatability (intra-day, n=6) and intermediate precision (inter-day, different
analyst, n=6). RSD should be <2% for both.

o Range: Establish as the interval between upper and lower concentrations where linearity,
accuracy, and precision meet specifications (typically 80-120% of test concentration).

o Robustness: Deliberately vary method parameters (flow rate £0.1 mL/min, temperature £+2°C,
mobile phase composition £2%) to demonstrate method reliability [5] [6].
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Figure 2: Analytical Method Validation Workflow for Fluorosalan Quality Control. The validation process
progresses through assessment of specific performance parameters, each with predefined acceptance
criteria. Successful validation demonstrates method suitability for its intended purpose in supporting

purification process development and quality assessment.

Troubleshooting and Process Optimization

Systematic troubleshooting approaches are essential for addressing common challenges encountered during
Fluoresalan extraction and purification. Process-related issues typically manifest as reduced yields,
inadequate purity, physical property variations, or operational difficulties that impact process efficiency
and reproducibility. A structured investigation of potential root causes, followed by targeted corrective
actions, enables rapid problem resolution while enhancing fundamental process understanding. This
knowledge-based approach aligns with Quality by Design principles that emphasize proactive quality

management through scientific understanding and risk-based control strategies [7].

e Common Purification Challenges:

o Low Recovery in Extraction: Potential causes include incorrect pH adjustment (verify with
calibrated pH meter), insufficient extraction time (increase contact time with agitation), or
solvent selection mismatch (evaluate partition coefficients). Solution approaches include
multiple extraction stages with smaller solvent volumes, pH fine-tuning near the pKa
(approximately 8.5 for Fluorosalan), or alternative solvent systems with more favorable
distribution coefficients.

o Poor Chromatographic Resolution: Often results from column overloading (reduce sample
loading by 25-50%), suboptimal mobile phase composition (systematic optimization of modifier
type and concentration), or degraded stationary phase (replace column and implement guard
column). Improved resolution may be achieved through temperature optimization (5-10°C
changes), gradient profile adjustments, or alternative stationary phase chemistry.
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o Inconsistent Crystallization: Frequently caused by uncontrolled nucleation (implement
seeded crystallization), too rapid cooling (reduce cooling rate to 0.1-0.5°C/min through
nucleation zone), or insufficient impurity removal (additional charcoal treatment or pre-
crystallization polish filtration). Process analytical technologies including in-situ particle
monitoring can provide enhanced crystallization control.

o Irreproducible HPLC Retention: Typically stems from mobile phase variation (implement
rigorous preparation protocols with pH verification), column aging (monitor system suitability
criteria), or temperature fluctuations (employ column oven with precise temperature control).
Retention time stability improvements often result from mobile phase buffering rather than acid
modification, particularly near the pKa of the compound.

¢ Quality by Design Approaches: Implementation of QbD principles fundamentally shifts purification
process development from empirical experimentation to science-based understanding with defined
design spaces. The systematic identification of Critical Quality Attributes (CQAs) linked to product
performance, Critical Process Parameters (CPPs) that impact these CQAs, and established control
strategies to manage variability represents a modern paradigm for pharmaceutical process
development. For Fluoresalan purification, key CQAs typically include chemical purity (related to
safety and efficacy), residual solvent content (safety), crystalline form (stability and bioavailability),
and particle size distribution (manufacturability). Understanding the relationship between process
parameters and these quality attributes enables robust process design with built-in quality rather than

reliance solely on end-product testing [7].

Conclusion

The extraction and purification of Fluoresalan requires a multifaceted approach that addresses the specific
molecular characteristics of this halogenated aromatic compound. The integrated application of solvent-
based extraction, chromatographic separation, and controlled crystallization techniques enables
production of material meeting rigorous pharmaceutical standards. Process optimization should focus not
only on purity and yield but also on physical properties and solid-form characteristics that influence drug

product performance.

The protocols presented in these Application Notes provide a comprehensive foundation for Fluoresalan
purification, with sufficient detail to support implementation in both research and development
environments. Attention to analytical validation, process controls, and troubleshooting strategies ensures

reliable reproduction of the purification methods across different operational contexts. As with all
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pharmaceutical processes, appropriate quality management and documentation practices are essential

components of successful implementation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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